Cas no 87674-20-2 (1-(3-fluoropyridin-2-yl)ethan-1-one)

1-(3-Fluoropyridin-2-yl)ethan-1-one is a fluorinated pyridine derivative with a ketone functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances its reactivity and selectivity in cross-coupling reactions, while the acetyl group provides a handle for further functionalization. Its stable yet reactive nature makes it suitable for constructing complex heterocyclic frameworks. The compound exhibits high purity and consistent performance, ensuring reliability in research and industrial applications. Its structural features contribute to its utility in medicinal chemistry, where fluorinated motifs are often employed to modulate bioavailability and metabolic stability.
1-(3-fluoropyridin-2-yl)ethan-1-one structure
87674-20-2 structure
Product name:1-(3-fluoropyridin-2-yl)ethan-1-one
CAS No:87674-20-2
MF:C7H6FNO
Molecular Weight:139.127045154572
MDL:MFCD06659495
CID:61104
PubChem ID:13129583

1-(3-fluoropyridin-2-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-Acetyl-3-fluoropyridine
    • 1-(3-fluoropyridin-2-yl)ethanone
    • 1-(3-Fluoro-2-pyridinyl)ethanone
    • AC-33325
    • PB26212
    • AKOS006295108
    • FT-0650020
    • SCHEMBL1812108
    • CS-W021536
    • MFCD06659495
    • AM85388
    • 1-(3-FLUORO-2-PYRIDINYL)-ETHANONE
    • DTXSID00520591
    • 87674-20-2
    • EN300-177396
    • DS-12734
    • CCZMVVFNNQQTFC-UHFFFAOYSA-N
    • J-503140
    • 1-(3-FLUOROPYRIDIN-2-YL)ETHAN-1-ONE
    • SY022346
    • P10386
    • ETHANONE, 1-(3-FLUORO-2-PYRIDINYL)-
    • 1-(3-Fluoro-2-pyridinyl)ethanone (ACI)
    • 1-(3-fluoro-2-pyridyl)ethanone
    • DB-025826
    • 1-(3-fluoropyridin-2-yl)ethan-1-one
    • MDL: MFCD06659495
    • インチ: 1S/C7H6FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3
    • InChIKey: CCZMVVFNNQQTFC-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(F)=CC=CN=1

計算された属性

  • 精确分子量: 139.04300
  • 同位素质量: 139.043341977g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 138
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30Ų
  • XLogP3: 1

じっけんとくせい

  • Boiling Point: 179.7℃ at 760 mmHg
  • PSA: 29.96000
  • LogP: 1.42330

1-(3-fluoropyridin-2-yl)ethan-1-one Security Information

1-(3-fluoropyridin-2-yl)ethan-1-one 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(3-fluoropyridin-2-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03112-5G
1-(3-fluoropyridin-2-yl)ethan-1-one
87674-20-2 97%
5g
¥ 198.00 2023-04-13
Enamine
EN300-177396-0.25g
1-(3-fluoropyridin-2-yl)ethan-1-one
87674-20-2 95%
0.25g
$19.0 2023-09-20
Apollo Scientific
PC902771-25g
2-Acetyl-3-fluoropyridine
87674-20-2 96%
25g
£222.00 2025-02-22
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R1067-25g
2-ACETYL-3-FLUOROPYRIDINE
87674-20-2 97%
25g
¥2972.94 2025-01-20
Enamine
EN300-177396-5.0g
1-(3-fluoropyridin-2-yl)ethan-1-one
87674-20-2 95%
5.0g
$122.0 2023-02-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03112-10G
1-(3-fluoropyridin-2-yl)ethan-1-one
87674-20-2 97%
10g
¥ 376.00 2023-04-13
Fluorochem
230721-1g
2-Acetyl-3-fluoropyridine
87674-20-2 95%
1g
£22.00 2022-02-28
Apollo Scientific
PC902771-1g
2-Acetyl-3-fluoropyridine
87674-20-2 96%
1g
£16.00 2025-02-22
eNovation Chemicals LLC
Y1132080-5g
2-ACETYL-3-FLUOROPYRIDINE
87674-20-2 95%
5g
$150 2024-07-28
eNovation Chemicals LLC
D584029-5g
2-Acetyl-3-fluoropyridine
87674-20-2 95%
5g
$382 2024-05-24

1-(3-fluoropyridin-2-yl)ethan-1-one 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
Reference
2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles
Lin, Hong; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(2), 679-683

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2)
Reference
Review on the metalation of π-deficient heteroaromatic compounds. Regioselective ortho-lithiation of 3-fluoropyridine: directing effects and application to synthesis of 2,3- or 3,4-disubstituted pyridines
Marsais, Francis; et al, Tetrahedron, 1983, 39(12), 2009-21

1-(3-fluoropyridin-2-yl)ethan-1-one Raw materials

1-(3-fluoropyridin-2-yl)ethan-1-one Preparation Products

1-(3-fluoropyridin-2-yl)ethan-1-one 関連文献

1-(3-fluoropyridin-2-yl)ethan-1-oneに関する追加情報

Comprehensive Guide to 1-(3-Fluoropyridin-2-yl)ethan-1-one (CAS No. 87674-20-2): Properties, Applications, and Market Insights

1-(3-Fluoropyridin-2-yl)ethan-1-one (CAS No. 87674-20-2) is a fluorinated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, also known as 3-fluoro-2-acetylpyridine, serves as a versatile building block in organic synthesis due to its unique chemical properties. The presence of both a fluorine atom and a ketone functional group on the pyridine ring makes it particularly valuable for designing novel bioactive molecules.

The growing demand for fluorinated heterocyclic compounds in drug discovery has positioned 1-(3-fluoropyridin-2-yl)ethan-1-one as a compound of interest. Researchers frequently search for information about its synthetic routes, spectral data, and commercial availability, reflecting its importance in modern medicinal chemistry. Recent studies have explored its potential as a precursor for kinase inhibitors and central nervous system (CNS) targeting agents, aligning with current pharmaceutical trends.

From a chemical perspective, 1-(3-fluoropyridin-2-yl)ethan-1-one exhibits interesting properties that make it valuable for various applications. The compound typically appears as a colorless to pale yellow liquid at room temperature, with a molecular weight of 139.12 g/mol. Its boiling point and melting point characteristics are frequently queried by researchers working on purification processes. The fluorine substitution at the 3-position of the pyridine ring significantly influences its electronic properties, making it an attractive scaffold for designing molecules with improved metabolic stability and binding affinity.

In pharmaceutical applications, 1-(3-fluoropyridin-2-yl)ethan-1-one serves as a key intermediate in the synthesis of various drug candidates. The compound's structure appears in several patent applications for potential treatments of neurological disorders and inflammatory conditions. Recent literature highlights its use in developing selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators, addressing the growing need for improved CNS therapeutics. The pharmaceutical industry's shift toward fluorine-containing drugs has further increased interest in this compound.

The agrochemical sector also utilizes 1-(3-fluoropyridin-2-yl)ethan-1-one in developing novel crop protection agents. Its incorporation into pesticide formulations has shown promise in creating compounds with enhanced pest selectivity and environmental persistence. Researchers investigating neonicotinoid alternatives have particularly shown interest in derivatives of this compound, responding to regulatory changes and environmental concerns in agriculture.

From a market perspective, the global demand for 1-(3-fluoropyridin-2-yl)ethan-1-one has shown steady growth, particularly from contract research organizations (CROs) and custom synthesis providers. Price trends and supply chain dynamics for this compound are frequently monitored by industry analysts. The compound's availability in various purity grades (ranging from 95% to 99%) allows for different research and industrial applications, with higher purity grades commanding premium prices in the specialty chemicals market.

Analytical characterization of 1-(3-fluoropyridin-2-yl)ethan-1-one typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. Researchers often search for reference spectral data and chromatographic methods for quality control purposes. The compound's stability under various storage conditions is another area of frequent inquiry, particularly for long-term research projects requiring consistent material quality.

Safety considerations for handling 1-(3-fluoropyridin-2-yl)ethan-1-one follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended when working with this material. Disposal should follow institutional guidelines for fluorinated organic waste, addressing environmental concerns associated with fluorine-containing compounds.

Future research directions for 1-(3-fluoropyridin-2-yl)ethan-1-one include exploring its potential in catalysis and material science applications. The compound's ability to participate in various cross-coupling reactions makes it attractive for creating complex molecular architectures. Additionally, its potential use in developing fluorescent probes and electronic materials represents an emerging area of investigation that aligns with current scientific trends.

For researchers seeking 1-(3-fluoropyridin-2-yl)ethan-1-one suppliers, several specialty chemical manufacturers offer this compound in various quantities. Quality considerations include certificate of analysis (CoA) availability, batch-to-batch consistency, and packaging options. The compound's shelf life and recommended storage conditions (typically under inert atmosphere at low temperatures) are important factors for procurement decisions.

In conclusion, 1-(3-fluoropyridin-2-yl)ethan-1-one (CAS No. 87674-20-2) represents an important fluorinated building block with diverse applications in pharmaceutical and agrochemical research. Its unique structural features and synthetic versatility continue to make it valuable for developing novel bioactive compounds. As research into fluorine-containing molecules expands, this compound is likely to maintain its relevance in medicinal chemistry and related fields.

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